molecular formula C10H7N3 B11916001 [1,2,3]Triazolo[5,1-a]isoquinoline CAS No. 34456-69-4

[1,2,3]Triazolo[5,1-a]isoquinoline

Cat. No.: B11916001
CAS No.: 34456-69-4
M. Wt: 169.18 g/mol
InChI Key: XCVPMMWIJGPHBM-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[5,1-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and an isoquinoline ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Triazolo[5,1-a]isoquinoline derivatives can be efficiently achieved through copper-catalyzed tandem Sonogashira coupling and regioselective 6-endo cyclization reactions. This method involves the use of NH-triazole-directed annulation, which shows good functional-group tolerance and yields the corresponding N-fused heterocycles in good to excellent yields . Another approach involves copper-catalyzed cascade reactions, which also provide high yields under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of copper catalysts and mild reaction conditions makes these methods suitable for industrial applications, ensuring high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Triazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in both Sonogashira coupling and cascade reactions.

    Electrophiles: Utilized in substitution reactions at specific positions on the compound.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Triazolo[5,1-a]isoquinoline stands out due to its efficient synthetic routes and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a unique and valuable compound.

Biological Activity

The compound [1,2,3]Triazolo[5,1-a]isoquinoline is a heterocyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.

Synthesis and Structural Characterization

The synthesis of this compound derivatives typically involves methods such as 1,3-dipolar cycloaddition reactions. For instance, the reaction of azomethine imines with ethyl cyanoformate has been employed to obtain these derivatives efficiently. Structural characterization is often performed using techniques like NMR spectroscopy and X-ray crystallography to confirm the integrity of the synthesized compounds .

Biological Activity

The biological activity of this compound has been extensively studied across various domains:

Anti-inflammatory Activity

Research indicates that certain derivatives of this compound exhibit significant anti-inflammatory properties. In a study involving carrageenan-induced paw edema in albino rats, compounds demonstrated inhibition comparable to indomethacin, a standard anti-inflammatory drug. Notably, compounds 8 and 9 showed the highest anti-inflammatory activity by significantly reducing serum levels of pro-inflammatory markers such as interleukin-1β (IL-1β) and cyclooxygenase-2 (COX-2) .

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound derivatives. A series of chalcone derivatives incorporating this scaffold were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results revealed IC50 values ranging from 0.031 µM to 14.76 µM against different carcinoma cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer), indicating potent anticancer activity that surpassed conventional chemotherapeutic agents like 5-fluorouracil .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Case Study 1: Anti-inflammatory Effects
    In vivo studies demonstrated that specific derivatives significantly inhibited paw edema in rats. The most effective compounds reduced inflammatory markers and exhibited potential as anti-arthritic agents through mechanisms involving COX-2 inhibition.
  • Case Study 2: Anticancer Activity
    A study on chalcone derivatives showed that compounds derived from this compound induced apoptosis in cancer cells via intrinsic pathways. The mechanisms involved activation of caspases and DNA fragmentation assays confirmed these findings.

Data Summary

The following table summarizes the biological activities reported for various derivatives of this compound:

CompoundBiological ActivityIC50 Value (µM)Reference
Compound 8Anti-inflammatoryNot specified
Compound 9Anti-inflammatoryNot specified
Chalcone 3eAnticancer (MCF-7)0.031
Chalcone 3fAnticancer (HCT-116)0.023
ChalconeAnticancer (A549)1.15 - 5.26

Properties

CAS No.

34456-69-4

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

triazolo[5,1-a]isoquinoline

InChI

InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-10(9)7-11-12-13/h1-7H

InChI Key

XCVPMMWIJGPHBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CN=N3

Origin of Product

United States

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